

Ethyl Pipecolinate: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl pipecolinate*

Cat. No.: B108307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pipecolinate, also known as ethyl 2-piperidinocarboxylate, is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of **ethyl pipecolinate**, its typical purity specifications, and detailed methodologies for its synthesis, purification, and analytical characterization.

Commercial Availability and Suppliers

Ethyl pipecolinate is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. It is typically offered in purities of 98% or higher.

Table 1: Commercial Availability of **Ethyl Pipecolinate**

Supplier	Grade/Purity	Available Quantities
Sigma-Aldrich	98%	Grams to Kilograms
Thermo Fisher Scientific	≥98.0% (GC)	Grams to Kilograms [1] [2]
Santa Cruz Biotechnology	Research Grade	Grams
ChemicalBook	Various (95%+)	Milligrams to Tons
ECHEMI	Industrial Grade	Kilograms to Tons

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl pipecolinate** is provided below.

Table 2: Physicochemical Properties of **Ethyl Pipecolinate**

Property	Value
CAS Number	15862-72-3
Molecular Formula	C ₈ H ₁₅ NO ₂
Molecular Weight	157.21 g/mol
Appearance	Clear colorless to yellow liquid [1] [2]
Boiling Point	216-217 °C (lit.)
Density	1.006 g/mL at 25 °C (lit.)
Refractive Index (n ₂₀ /D)	1.456 (lit.)

Synthesis and Purification

The most common laboratory and industrial synthesis of **ethyl pipecolinate** is through the Fischer esterification of pipecolic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl Pipecolinate via Fischer Esterification

This protocol describes a representative lab-scale synthesis of **ethyl pipecolinate**.

Materials:

- Pipecolic acid
- Absolute ethanol (200 proof)
- Concentrated sulfuric acid (H_2SO_4) or Thionyl chloride ($SOCl_2$)
- Sodium bicarbonate ($NaHCO_3$), saturated solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Diethyl ether or Ethyl acetate

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pipecolic acid and an excess of absolute ethanol (typically used as the solvent).
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred mixture.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- Cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether or ethyl acetate.
- Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO_2 evolution ceases.
- Wash the organic layer with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **ethyl pipecolinate**.

Purification Protocol: Distillation Under Reduced Pressure

Due to its relatively high boiling point, **ethyl pipecolinate** is best purified by distillation under reduced pressure to prevent decomposition.[\[3\]](#)

Apparatus:

- Distillation flask
- Vigreux column (optional, for better separation)
- Condenser
- Receiving flask(s)
- Vacuum pump and pressure gauge
- Heating mantle with a stirrer

Procedure:

- Set up the distillation apparatus for vacuum distillation.
- Place the crude **ethyl pipecolinate** in the distillation flask with a magnetic stir bar.
- Gradually reduce the pressure to the desired level.
- Begin heating the distillation flask while stirring.
- Collect and discard any low-boiling fractions.
- Collect the main fraction of **ethyl pipecolinate** at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 216-217 °C.

- Monitor the purity of the collected fractions by GC or HPLC.

Purity Analysis and Quality Control

The purity of **ethyl pipecolinate** is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like NMR and Mass Spectrometry are used for structural confirmation.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a common method for determining the purity of **ethyl pipecolinate**.

Table 3: Representative GC-FID Method for **Ethyl Pipecolinate** Purity Analysis

Parameter	Condition
Column	Capillary column suitable for polar compounds (e.g., DB-WAX, HP-INNOWax)
Injector Temperature	250 °C
Detector Temperature	280 °C
Oven Program	Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min
Carrier Gas	Helium or Hydrogen
Injection Volume	1 µL
Diluent	Ethanol or Dichloromethane

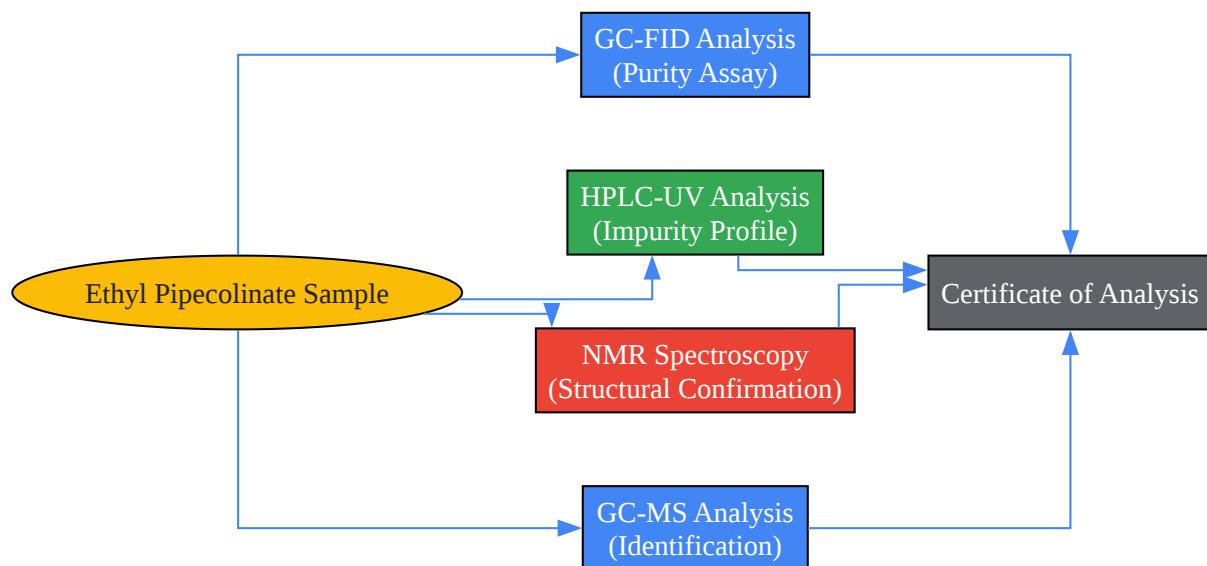
Potential Impurities:

- Unreacted pipecolic acid
- Ethanol
- Side products from the esterification reaction

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection can also be employed for purity assessment. Since **ethyl pipecolinate** lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is necessary.

Table 4: Representative HPLC-UV Method for **Ethyl Pipecolinate** Purity Analysis


Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	215 nm
Injection Volume	10 μ L
Diluent	Mobile phase or Water/Acetonitrile mixture

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of **ethyl pipecolinate**.
- Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and purity assessment, providing the mass-to-charge ratio of the molecule and its fragments.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and analysis of **ethyl pipecolinate**.

[Click to download full resolution via product page](#)Figure 1: Synthesis and Purification Workflow for **Ethyl Pipecolinate**.[Click to download full resolution via product page](#)Figure 2: Analytical Workflow for Quality Control of **Ethyl Pipecolinate**.

Conclusion

Ethyl pipecolinate is a commercially accessible and important building block for the pharmaceutical and chemical industries. Its synthesis via Fischer esterification and subsequent purification by vacuum distillation are well-established methods. Robust analytical techniques, primarily GC and HPLC, are essential for ensuring the high purity required for its applications. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the sourcing, handling, and quality assessment of **ethyl pipecolinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl pipecolinate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Ethyl pipecolinate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Ethyl Pipecolinate: A Technical Guide to Commercial Availability, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108307#commercial-availability-and-purity-of-ethyl-pipecolinate\]](https://www.benchchem.com/product/b108307#commercial-availability-and-purity-of-ethyl-pipecolinate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com